molecular formula C5H10O B045166 Cyclobutanemethanol CAS No. 4415-82-1

Cyclobutanemethanol

Cat. No. B045166
CAS RN: 4415-82-1
M. Wt: 86.13 g/mol
InChI Key: WPOPOPFNZYPKAV-UHFFFAOYSA-N
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Patent
US04220795

Procedure details

A solution of 24.4 g of Cyclobutane carbinol (prepared in Example 42A) in 570 ml of dry pyridine was stirred under argon at -10° C. and 81.0 g of tosyl chloride added in small portions. The reaction mixture was stirred at -10° C. to -0° C. for 4.5 hr, then poured into 1 liter of chilled 6 N HCl. The layers were separated and the aqueous layer extracted with ether-ethyl acetate. The combined extracts were washed with 10% aqueous sodium bicarbonate (NaHCO3), dried (MgSO4), filtered and evaporated in vacuo to yield 72.0 g of the title compound having the following physical characteristics:
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:4][CH:3]([CH2:5][OH:6])[CH2:2]1.[S:7](Cl)([C:10]1[CH:16]=[CH:15][C:13]([CH3:14])=[CH:12][CH:11]=1)(=[O:9])=[O:8].Cl>N1C=CC=CC=1>[C:13]1([CH3:14])[CH:15]=[CH:16][C:10]([S:7]([O:6][CH2:5][CH:3]2[CH2:4][CH2:1][CH2:2]2)(=[O:9])=[O:8])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
C1CC(C1)CO
Name
Quantity
570 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -10° C. to -0° C. for 4.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether-ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with 10% aqueous sodium bicarbonate (NaHCO3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC1CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 105.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.